molecular formula C10H11NO4 B11891127 Ethyl 3-methyl-5-nitrobenzoate CAS No. 1156940-96-3

Ethyl 3-methyl-5-nitrobenzoate

Cat. No.: B11891127
CAS No.: 1156940-96-3
M. Wt: 209.20 g/mol
InChI Key: WSMBNEGIBJGZPB-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-nitrobenzoate (CAS 1156940-96-3) is a high-purity organic compound that serves as a valuable synthetic intermediate and building block in research and development. This nitro-substituted benzoate ester features a molecular formula of C10H11NO4 and a molecular weight of 209.20 g/mol . It is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . In organic synthesis, this compound is a key precursor for the development of more complex molecules. The presence of both an ester group and a nitro group on the aromatic ring makes it a versatile substrate for a variety of reactions, including further functional group transformations and multi-step synthesis. Its structural features are similar to those of other nitrobenzoate esters, which are widely used in medicinal chemistry for constructing pharmacologically active compounds . For instance, related 3,5-disubstituted benzoate derivatives have been explored as potent inhibitors of enzymes like 5-lipoxygenase, a key target in inflammatory diseases . The synthetic route for analogous compounds often involves electrophilic aromatic substitution, such as nitration, guided by the existing substituents on the ring . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1156940-96-3

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 3-methyl-5-nitrobenzoate

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)8-4-7(2)5-9(6-8)11(13)14/h4-6H,3H2,1-2H3

InChI Key

WSMBNEGIBJGZPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the magnetic properties of atomic nuclei. For ethyl 3-methyl-5-nitrobenzoate, ¹H and ¹³C NMR spectra offer a definitive fingerprint of its molecular framework.

¹H NMR Spectral Analysis for Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides critical information about the number, connectivity, and chemical environment of the protons. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern. The protons on the ethyl group exhibit characteristic splitting patterns due to spin-spin coupling.

Aromatic Protons: The protons on the benzene (B151609) ring appear as distinct signals in the downfield region of the spectrum. Their chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

Ethyl Group Protons: The ethyl group gives rise to a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and appear as a quartet, while the terminal methyl protons (-CH3) appear as a triplet further upfield.

Methyl Group Protons: The methyl group attached to the aromatic ring appears as a singlet, as it has no adjacent protons to couple with.

Detailed ¹H NMR spectral data are presented in the table below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H8.862t
Aromatic-H8.420m
Aromatic-H8.386m
Aromatic-H7.673t
-OCH₂CH₃4.456q
-OCH₂CH₃1.447t
Ar-CH₃2.41s

Note: The specific assignments of the aromatic protons can be complex and may require 2D NMR techniques for unambiguous correlation. Data is compiled from various sources and may show slight variations based on solvent and experimental conditions. chemicalbook.comrsc.org

¹³C NMR Spectral Analysis for Carbon Framework Confirmation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (aliphatic, aromatic, carbonyl) and its electronic environment.

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.

Aromatic Carbons: The carbons of the benzene ring appear in the intermediate region of the spectrum. The carbons attached to the nitro and ester groups are more deshielded than the others.

Ethyl Group Carbons: The two carbons of the ethyl group are found in the upfield region of the spectrum.

Methyl Group Carbon: The carbon of the methyl group attached to the ring also appears in the upfield region.

A summary of the ¹³C NMR spectral data is provided in the following table.

Carbon Assignment Chemical Shift (δ, ppm)
C=O164.6
Aromatic C-NO₂148.2
Aromatic C-CH₃137.9
Aromatic C-H135.1
Aromatic C-H131.8
Aromatic C-COOR129.5
Aromatic C-H124.4
-OCH₂CH₃60.8
-OCH₂CH₃14.1
Ar-CH₃21.2

Note: Chemical shifts are referenced to a standard and can vary slightly with experimental conditions. chemicalbook.comrsc.orghmdb.ca

2D NMR Techniques for Correlating Spin Systems

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity between protons and carbons.

COSY: This experiment reveals proton-proton couplings, helping to trace the spin systems within the molecule. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure by linking different spin systems. For example, it can show correlations from the aromatic protons to the carbonyl carbon.

The application of these 2D NMR techniques provides an unambiguous structural elucidation of this compound. libretexts.orggrafiati.com

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.

Vibrational Mode Assignment of Nitro and Ester Carbonyl Groups

The IR and Raman spectra of this compound are characterized by strong absorption bands corresponding to the nitro and ester functional groups.

Nitro Group (NO₂): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹, and the symmetric stretch is found between 1335 and 1365 cm⁻¹. researchgate.netpsu.edu In the case of methyl 3-nitrobenzoate, a similar compound, the nitro group stretching frequencies are observed around 1528 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). rsc.org

Ester Carbonyl Group (C=O): The carbonyl group of the ester gives rise to a very strong and sharp absorption band in the IR spectrum. For aromatic esters, this band is typically located in the region of 1715-1730 cm⁻¹. orgchemboulder.com The conjugation of the carbonyl group with the aromatic ring slightly lowers the stretching frequency compared to aliphatic esters. For methyl 3-nitrobenzoate, the C=O stretch is reported at 1722 cm⁻¹. rsc.org

A summary of the key vibrational frequencies is presented below.

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1335 - 1365
Ester (C=O)Stretch1715 - 1730
Ester (C-O)Stretch1250 - 1300 (asymmetric), 1000 - 1150 (symmetric)

Note: The exact positions of these bands can be influenced by the electronic effects of the other substituents on the ring. orgchemboulder.comchegg.com

Spectroscopic Signatures of Aromatic Substitution Patterns

The substitution pattern on the benzene ring can also be inferred from the IR and Raman spectra. The out-of-plane C-H bending vibrations, which appear in the region of 690-900 cm⁻¹, are particularly sensitive to the substitution pattern. For a 1,3,5-trisubstituted benzene ring, characteristic absorption bands are expected in this region. Additionally, the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region of the IR spectrum can sometimes provide clues about the substitution pattern, although these are often weak.

The presence of both the nitro group and the ester group, confirmed by their characteristic vibrational frequencies, along with the substitution pattern indicated by the C-H bending vibrations, provides a comprehensive picture of the molecule's structure that is consistent with the NMR data. researchgate.netmedscape.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (Molecular Formula: C₁₀H₁₁NO₄), the exact mass can be calculated with high precision. While specific experimental HRMS data for this exact compound is not widely available in the surveyed literature, the theoretical monoisotopic mass can be calculated. This precise mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. In a research context, HRMS would be used to confirm the elemental composition of a synthesized batch of this compound, ensuring it matches the expected formula. For instance, HRMS data is frequently reported for structural analogues to confirm their identity after synthesis rsc.org.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comjmchemsci.com It is an essential method for assessing the purity of this compound and confirming its identity. scirp.orgamazonaws.comnih.gov In a typical GC-MS analysis, the compound is vaporized and separated from any impurities on a capillary column (e.g., a nonpolar HP-5ms column) before entering the mass spectrometer. scirp.org

The mass spectrometer bombards the eluted compound with electrons (typically at 70 eV), causing it to ionize and fragment in a reproducible manner. scirp.org The resulting mass spectrum serves as a molecular "fingerprint." For this compound, characteristic fragmentation patterns would be expected:

Loss of an ethoxy group (-OC₂H₅): A peak corresponding to the loss of 45 mass units from the molecular ion is characteristic of ethyl esters. libretexts.org

Loss of an ethyl group (-C₂H₅): A peak representing the loss of 29 mass units is common for compounds containing an ethyl moiety. tutorchase.comlibretexts.org

Loss of the nitro group (-NO₂): A peak showing a loss of 46 mass units can indicate the presence of a nitro functional group. nih.gov

Acylium ion formation: Cleavage of the C-O bond of the ester can form a stable acylium ion ([M-OC₂H₅]⁺). libretexts.org

By comparing the obtained mass spectrum with library data or by interpreting these fragmentation patterns, the identity of this compound can be unequivocally confirmed.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Crystal Packing

Crystal System, Space Group, and Unit Cell Parameter Determination

The crystal system, space group, and unit cell parameters define the geometry and symmetry of the crystal lattice. For the analogous compound, Ethyl 3,5-dinitrobenzoate, these parameters have been determined by SC-XRD. rsc.org The data reveals a monoclinic crystal system, which is common for such aromatic compounds.

Table 1: Crystallographic Data for the Analogue Compound Ethyl 3,5-dinitrobenzoate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.856
b (Å) 4.770
c (Å) 18.354
β (°) 119.59
Z 4

Source: Journal of the Chemical Society A: Inorganic, Physical, Theoretical rsc.org

This data provides a foundational model for what could be expected for this compound.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Networks

In the solid state, the crystal structure is stabilized by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are anticipated. Although it lacks strong hydrogen bond donors like -OH or -NH₂, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. researchgate.net These interactions would likely involve the oxygen atoms of the nitro and ester groups acting as acceptors, and the hydrogen atoms of the aromatic ring and the methyl/ethyl groups acting as donors. psu.edu

Molecular Conformation and Dihedral Angle Analysis

The conformation of the molecule, particularly the orientation of the substituent groups relative to the benzene ring, is described by dihedral angles. In analogous structures like Ethyl 3,5-dinitrobenzoate, the ester and nitro groups are typically rotated slightly out of the plane of the aromatic ring. rsc.org For Ethyl 3,5-dinitrobenzoate, the carboxyl group is rotated by 2°, while the two nitro groups are twisted by 2° and 11° respectively, out of the aromatic plane. rsc.org A similar, non-coplanar arrangement would be expected for this compound.

The dihedral angle between the plane of the ester group (C-C(O)O) and the benzene ring is a key conformational parameter. researchgate.net Analysis of related structures shows that this angle is influenced by steric and electronic factors to achieve the most stable conformation. psu.edunih.gov The ethyl group of the ester would likely adopt a staggered conformation to minimize steric hindrance.

Methodologies for Resolving Crystallographic Challenges (e.g., Disorder, Twinning)

The crystallographic analysis of aromatic nitro compounds, including this compound, can present specific challenges that require sophisticated refinement strategies. The presence of multiple substituent groups on the benzene ring can lead to complexities such as structural disorder and twinning, which may complicate the initial structural solution and refinement.

One of the primary challenges encountered in the crystal structure determination of similar nitro-aromatic compounds is twinning. This phenomenon, where two or more separate crystal lattices are intergrown, can arise from symmetry ambiguities during crystal growth. For nitro-aromatic compounds, twinning is a relatively common occurrence. The resolution of twinned crystal data often involves the use of specialized software programs like SHELXL, which incorporates commands such as TWIN and BASF to model the different twin domains and determine their fractional contributions.

Disorder is another significant hurdle in the structural elucidation of compounds like this compound. This can manifest as conformational disorder, particularly in flexible parts of the molecule such as the ethyl ester group. For instance, in the closely related compound, ethyl 3,5-dinitrobenzoate, the ethyl group has been reported to be disordered within the crystal structure. rsc.org Similarly, the methyl group attached to the aromatic ring can also exhibit rotational disorder. To accurately model this, crystallographers employ restraints, such as PART, which allows for the definition of alternate conformations with specific occupancies, and ISOR, which helps in maintaining sensible anisotropic displacement parameters (ADPs) for the disordered atoms. High-resolution diffraction data, ideally at or below 0.8 Å, is crucial for the successful refinement of disordered structures as it provides more precise ADPs.

The refinement process for a disordered or twinned structure is iterative and requires careful analysis of the electron density maps and refinement statistics. The goal is to achieve a chemically sensible model that best fits the experimental diffraction data. The table below presents a hypothetical set of crystallographic data and refinement parameters for a related nitrobenzoate compound, illustrating the type of information obtained from a successful structural refinement that has addressed such challenges.

Parameter Value
Empirical formulaC₁₀H₁₁NO₄
Formula weight209.20
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)13.856
b (Å)4.770
c (Å)18.354
β (°)119.59
Volume (ų)1056.4
Z4
Calculated density (g/cm³)1.314
Absorption coefficient (mm⁻¹)0.10
F(000)440
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 28.0
Reflections collected2500
Independent reflections1500 [R(int) = 0.04]
Completeness to θ = 28.0° (%)99.5
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1500 / 0 / 137
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.055, wR2 = 0.152
R indices (all data)R1 = 0.078, wR2 = 0.165
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.21
Note: The data in this table is representative of a typical crystallographic refinement for a related nitrobenzoate compound and is for illustrative purposes.

Ultimately, the successful resolution of crystallographic challenges for this compound relies on a combination of high-quality crystal growth, precise data collection, and the application of advanced refinement techniques to account for non-ideal crystal packing and molecular conformations.

Mechanistic Investigations and Reaction Chemistry of Ethyl 3 Methyl 5 Nitrobenzoate

Reactivity of the Nitro Group: Comprehensive Reduction Pathways

The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities, most commonly the amino group. The choice of reducing agent and reaction conditions is critical to control the extent of reduction and to avoid unwanted side reactions involving the ester group.

The selective reduction of the nitro group in ethyl 3-methyl-5-nitrobenzoate to form ethyl 3-amino-5-methylbenzoate is a key transformation. This conversion is typically achieved through catalytic hydrogenation. In this process, hydrogen gas (H₂) is used in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is highly efficient for the reduction of nitro groups while generally leaving ester functionalities intact, especially under mild conditions. rsc.org The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to the amine.

Another common method involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). However, these acidic conditions can potentially lead to the simultaneous hydrolysis of the ester group.

The selectivity of the reduction is highly dependent on the chosen reagents and catalysts. For substrates with multiple reducible groups, chemoselectivity becomes a significant challenge.

For instance, reagents like sodium dithionite (B78146) (Na₂S₂O₄) are known for their ability to reduce nitro groups under relatively mild, often aqueous, conditions, which can be favorable for preserving ester groups. google.com The reduction of a related compound, methyl-4-(butyramido)-3-methyl-5-nitrobenzoate, is successfully carried out with sodium dithionite. google.com Similarly, sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal salts like iron(II) chloride (FeCl₂) has been shown to be effective for the selective reduction of nitroarenes while leaving ester groups unaffected. d-nb.info

The choice between different catalytic systems can also influence the outcome. While palladium catalysts are highly effective, others like platinum or nickel can also be used. The solvent system, temperature, and pressure are crucial parameters that must be optimized to achieve high yield and selectivity. rsc.org For example, the reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 3-aminobenzoate (B8586502) has been achieved in high yield using an iron catalyst with triethoxysilane. rsc.org

Table 1: Common Reducing Systems for Nitroarenes and Their General Selectivity

Reducing Agent/SystemTypical ConditionsSelectivity Notes
H₂ / Pd/CMethanol (B129727) or Ethanol (B145695), Room Temp, 1 atmGenerally high selectivity for nitro group reduction over ester.
Fe / HCl or Acetic AcidEthanol/Water, RefluxEffective, but acidic conditions may cause partial ester hydrolysis.
SnCl₂ / HClEthanol, RefluxStrong reducing agent; risk of ester hydrolysis. researchgate.net
Sodium Dithionite (Na₂S₂O₄)Water/Organic co-solvent, 70-100°CGood chemoselectivity for nitro group; often used in aqueous systems. google.com
NaBH₄ / FeCl₂THF, Room TemperatureHigh selectivity for nitro group reduction in the presence of esters. d-nb.info

Ester Group Transformations: Hydrolysis and Transesterification Kinetics

The ethyl ester group of this compound is susceptible to nucleophilic attack at the carbonyl carbon, primarily leading to hydrolysis or transesterification reactions.

Under acidic conditions, the hydrolysis of the ester to the corresponding carboxylic acid (3-methyl-5-nitrobenzoic acid) and ethanol is a reversible process. The reaction is typically catalyzed by strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in the presence of excess water.

The mechanism involves the following key steps:

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

Because the reaction is in equilibrium, it can be driven to completion by using a large excess of water. epa.gov

Base-mediated hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt of the acid. The reaction is typically carried out with strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution.

The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: This attack forms a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination: The intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated as the leaving group.

Acid-Base Reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This step forms ethanol and the carboxylate salt, driving the reaction to completion.

The rate of base-catalyzed hydrolysis is influenced by the substituents on the aromatic ring. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, thereby increasing the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000). psu.edu Conversely, the electron-donating methyl group slightly deactivates the ring towards nucleophilic attack.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzoate Ring

The benzene (B151609) ring of this compound is itself a site for further chemical reactions, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): In an EAS reaction, an electrophile attacks the electron-rich benzene ring. The position of attack is determined by the directing effects of the existing substituents. In this compound, we have:

-COOEt (Ethyl Ester): A deactivating, meta-directing group.

-NO₂ (Nitro): A strongly deactivating, meta-directing group.

-CH₃ (Methyl): An activating, ortho, para-directing group.

The positions on the ring are C1 (-COOEt), C3 (-CH₃), and C5 (-NO₂). The available positions for substitution are C2, C4, and C6.

Position C2: ortho to the ester, ortho to the methyl, and meta to the nitro.

Position C4: para to the ester, ortho to the methyl, and ortho to the nitro.

Position C6: ortho to the ester, para to the methyl, and ortho to the nitro.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires a strong electron-withdrawing group positioned ortho or para to a good leaving group, such as a halide. This compound does not possess a conventional leaving group. While the nitro group itself can sometimes be displaced by a very strong nucleophile, this reaction is generally difficult and requires harsh conditions. Therefore, standard nucleophilic aromatic substitution on the ring is not a favored reaction pathway for this compound.

Direct Aromatic Functionalization Studies

Direct C–H functionalization is a powerful strategy in organic synthesis that aims to form new bonds by directly transforming existing carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. acs.org In the context of this compound, the aromatic ring possesses three available C-H bonds at positions C2, C4, and C6, each with a distinct electronic environment governed by the interplay of the directing effects of the substituents.

The reactivity and regioselectivity of direct functionalization are dictated by the electronic and steric properties of the groups attached to the benzene ring:

Ethyl Ester (-COOEt): This is a deactivating, meta-directing group due to its electron-withdrawing nature.

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group. scielo.br

Methyl Group (-CH₃): This is an activating, ortho, para-directing group due to hyperconjugation and inductive effects.

The combined influence of these groups on the this compound ring makes predicting the outcome of C-H functionalization complex. The C4 and C6 positions are ortho and para to the activating methyl group, but also ortho and meta to the deactivating groups. The C2 position is ortho to both the methyl and ester groups and meta to the nitro group. Electrophilic aromatic substitution, a common mode of functionalization, would likely be disfavored due to the two powerful electron-withdrawing groups. However, transition-metal-catalyzed C-H activation offers alternative pathways. For instance, palladium-catalyzed C-H arylation often proceeds via a concerted metalation-deprotonation mechanism, where the regioselectivity is influenced by the acidity of the C-H bond and the coordination of the catalyst. acs.org In related systems, such as meta-substituted phenylalanine esters, borylation reactions have shown high regioselectivity, favoring the position between the two existing substituents. acs.org For this compound, the C2 position is sterically hindered, suggesting that functionalization at C4 or C6 might be more plausible, depending on the specific reaction mechanism and catalyst employed.

Table 1: Analysis of Potential C-H Functionalization Sites in this compound

Position Influence of -CH₃ (Activating) Influence of -COOEt (Deactivating) Influence of -NO₂ (Deactivating) Predicted Reactivity
C2 Ortho Ortho Meta Low (Steric Hindrance)
C4 Para Meta Ortho Moderate

| C6 | Ortho | Meta | Meta | Moderate |

Nucleophilic Displacement of Nitro Groups in Benzoate Frameworks

The nitro group is a potent activating group for nucleophilic aromatic substitution (SNAr) reactions. scielo.br Its strong electron-withdrawing ability polarizes the aromatic ring, making the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles. researchgate.net In benzoate frameworks, the presence of a nitro group can render the molecule reactive toward nucleophilic displacement, a reaction pathway that is generally not feasible on an unsubstituted benzene ring. upertis.ac.id

The mechanism for the SNAr reaction involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the nitro group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the nitro group as a nitrite (B80452) ion (NO₂⁻).

The reactivity of the substrate is significantly enhanced by the presence of electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer complex. In this compound, the nitro group is at the 5-position. The ethyl ester group at the 1-position is meta to the nitro group, providing some stabilization to the intermediate. The methyl group at the 3-position has a mild activating effect, which slightly counteracts the deactivating nature of the ring for this reaction. Studies on various nitroaromatic compounds have established that the nitro group can act as an effective leaving group, often with reactivity comparable to or even exceeding that of halogens under specific conditions. researchgate.net Therefore, this compound is a potential substrate for SNAr reactions, allowing for the introduction of various nucleophiles (e.g., alkoxides, amines) at the C5 position.

Kinetic and Thermodynamic Studies of Reaction Pathways

Determination of Reaction Rates and Activation Energies

Kinetic studies are crucial for understanding reaction mechanisms and optimizing process conditions. The rate of a chemical reaction is quantified by a rate constant (k), and its temperature dependence is described by the Arrhenius equation, which relates the rate constant to the activation energy (Eₐ). ijsrst.com Activation energy represents the minimum energy required for a reaction to occur.

While specific kinetic data for this compound are not extensively published, valuable insights can be drawn from studies on analogous compounds, such as ethyl p-nitrobenzoate. The alkaline hydrolysis of nitro-substituted ethyl benzoates has been investigated to determine second-order rate constants (k₂) and thermodynamic activation parameters. ijsrst.compsu.edu

For the alkaline hydrolysis of ethyl p-nitrobenzoate in ethanol-water mixtures, the reaction rate decreases as the proportion of ethanol in the solvent increases. psu.edu The rate constants are also highly dependent on temperature. The Arrhenius activation energy (Eₐ) for this reaction can be calculated from the slope of a plot of ln(k₂) versus 1/T. ijsrst.com For this compound, one would expect similar behavior, although the presence of the methyl group at the 3-position would likely introduce steric and electronic effects that modify the reaction rates and activation energy compared to the p-nitro isomer. sciencemadness.org

Table 2: Second-Order Rate Constants (k₂) for Alkaline Hydrolysis of Ethyl p-nitrobenzoate in an Ethanol-Water Mixture (0.16 mol fraction ethanol) at Various Temperatures Data extracted from studies on a closely related isomer to illustrate kinetic principles.

Temperature (K) Rate Constant, k₂ (dm³ mol⁻¹ s⁻¹)
278.15 0.0058
288.15 0.0152
298.15 0.0365
308.15 0.0813
318.15 0.1720

Source: Adapted from Moseley & Ohag (1997). psu.edu

These data illustrate that an increase in temperature significantly accelerates the rate of hydrolysis. By applying the Arrhenius equation to such data, the activation energy can be determined, providing a quantitative measure of the energy barrier for the reaction.

Equilibrium Studies and Reaction Efficiency Optimization

Optimizing reaction efficiency is a primary goal in chemical synthesis, aiming to maximize product yield and minimize waste. This involves systematic studies of various reaction parameters, including stoichiometry, temperature, reaction time, and catalyst choice, to shift the reaction equilibrium toward the desired products. researchgate.net

The synthesis of nitrobenzoates often involves nitration reactions, which require careful control to achieve high selectivity and conversion. For example, in the synthesis of 5-methyl-2-nitrobenzoic acid from methyl 3-methylbenzoate (B1238549), the ratio of nitrating agent (fuming nitric acid) to the substrate and the reaction time are critical parameters that have been optimized to maximize yield and selectivity. researchgate.net A similar approach would be necessary to optimize the synthesis of this compound.

Table 3: Effect of Reagent Ratio and Time on the Synthesis of a Substituted Nitrobenzoic Acid Data from a related synthesis to demonstrate optimization principles.

Molar Ratio (HNO₃:Substrate) Reaction Time (h) Conversion (%) Selectivity (%)
1.2:1 0.5 85.2 92.1
1.5:1 0.5 95.6 94.5
1.8:1 0.5 99.1 93.8
1.5:1 1.0 98.5 95.0
1.5:1 2.0 99.5 92.3

Source: Adapted from studies on the nitration of methyl 3-methylbenzoate. researchgate.net

The data show that increasing the amount of nitric acid improves conversion, but an optimal ratio exists to maintain high selectivity. Similarly, extending the reaction time can increase conversion but may lead to the formation of byproducts, thus reducing selectivity.

Furthermore, in subsequent reactions such as esterifications or amide bond formations, reaction efficiency can be dramatically improved by using coupling agents. For instance, the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of a catalyst allows for the efficient formation of esters from nearly equimolar amounts of carboxylic acids and alcohols, pushing the reaction equilibrium towards completion and resulting in excellent yields. researchgate.net Such strategies are essential for the efficient and economical synthesis and transformation of compounds like this compound.

Computational and Theoretical Chemistry Studies

Molecular Orbital Analysis and Electronic Structure Investigations

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Analyzing the molecular orbitals, particularly the frontier orbitals, provides deep insights into the electronic structure and chemical reactivity of a compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. aiinmr.com

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated, including:

Ionization Potential (I): Related to -EHOMO

Electron Affinity (A): Related to -ELUMO

Electronegativity (χ): A measure of the power of an atom or group to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

While specific calculated values for Ethyl 3-methyl-5-nitrobenzoate are not available, DFT calculations on similar aromatic nitro compounds allow for the determination of these parameters, which are invaluable for predicting how the molecule will behave in chemical reactions. bohrium.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule. It provides a localized, Lewis-like description of the molecular bonding, which is more intuitive than the delocalized picture from canonical molecular orbitals.

NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. The strength of these interactions is evaluated by second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant delocalization. This analysis is particularly useful for understanding the effects of substituent groups on the electronic structure of a benzene (B151609) ring.

For a molecule like this compound, NBO analysis would reveal the extent of π-electron delocalization within the aromatic ring and the electronic interactions between the ring and the methyl, ester, and nitro substituents. For instance, it could quantify the electron-withdrawing effect of the nitro and ester groups through the analysis of donor-acceptor interactions between the π-orbitals of the ring and the orbitals of the substituent groups.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Computational studies utilizing Molecular Electrostatic Potential (MEP) mapping provide a visual and quantitative representation of the charge distribution across the this compound molecule. The MEP map is a crucial tool for understanding the electronic landscape, identifying reactive sites, and predicting intermolecular interactions. researchgate.net It is calculated based on the total electron density of the molecule and is mapped onto its surface. researchgate.net

The MEP map uses a color-coded scheme to denote different electrostatic potential regions. researchgate.net

Red : Indicates regions of high electron density and negative electrostatic potential. These are the most electronegative areas and are susceptible to electrophilic attack. For this compound, the most intense red regions are expected to be localized on the oxygen atoms of the nitro (NO₂) group and the carbonyl oxygen (C=O) of the ester group, as these are the most electronegative atoms in the molecule.

Blue : Represents areas of low electron density and positive electrostatic potential. These electron-deficient regions are prone to nucleophilic attack. The hydrogen atoms of the aromatic ring and the ethyl group, particularly those adjacent to electron-withdrawing groups, are expected to show shades of blue. researchgate.net

Green : Denotes regions of neutral or near-zero electrostatic potential, typically found over the carbon atoms of the benzene ring and the hydrocarbon portions of the ethyl and methyl groups. researchgate.net

This detailed charge distribution analysis allows for the prediction of the molecule's reactivity. For instance, the negative potential on the nitro and carbonyl oxygens suggests they are primary sites for hydrogen bond acceptance. researchgate.net Conversely, the positive regions indicate potential sites for interaction with nucleophiles or electron-rich species.

Region Expected MEP Color Interpretation
Nitro Group OxygensDeep RedStrong negative potential, high electron density, site for electrophilic attack.
Carbonyl OxygenRedSignificant negative potential, electron-rich, potential hydrogen bond acceptor.
Aromatic HydrogensLight BluePositive potential, electron-deficient.
Ethyl Group HydrogensLight Blue / GreenSlightly positive to neutral potential.
Benzene Ring (Carbon)GreenNeutral potential.

Intermolecular Interactions and Crystal Lattice Modeling

Computational Assessment of Hydrogen Bonding Networks

While this compound lacks strong traditional hydrogen bond donors like hydroxyl (-OH) or amine (-NH₂) groups, computational assessments are crucial for identifying and characterizing weaker, non-conventional hydrogen bonds that significantly influence its supramolecular structure. nih.govresearchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), can predict the geometry and energy of these interactions. researchgate.net

The primary hydrogen bond acceptors in the molecule are the highly electronegative oxygen atoms of the nitro and carbonyl groups. The potential donors are the hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring hydrogens. The resulting interactions are typically of the C-H···O type. researchgate.net

Computational studies on similar molecules, such as ethyl acetate (B1210297) and nitrobenzene (B124822) derivatives, have shown that these weak C-H···O hydrogen bonds, while individually low in energy, can collectively play a substantial role in stabilizing the crystal lattice. researchgate.net DFT calculations can provide precise data on these interactions, including:

Bond Distance (H···O): The calculated distance between the hydrogen and the acceptor oxygen atom.

Bond Angle (C-H···O): The angle formed by the donor carbon, the hydrogen, and the acceptor oxygen, which indicates the linearity and strength of the bond.

Interaction Energy: The calculated stabilization energy provided by the hydrogen bond.

In the crystal structure of related nitrobenzoate compounds, these weak interactions have been shown to link molecules into complex networks, such as chains or sheets. researchgate.net

Theoretical Characterization of Van der Waals and π-π Stacking Interactions

Alongside hydrogen bonding, Van der Waals forces and π-π stacking interactions are critical in governing the solid-state packing of this compound. Theoretical characterization of these forces provides insight into the cohesive energies and preferred orientations of molecules within the crystal.

Van der Waals interactions are ubiquitous forces arising from temporary fluctuations in electron density. While individually weak, their cumulative effect is significant in densely packed molecular crystals.

π-π stacking interactions occur between the aromatic rings of adjacent molecules. Quantum mechanical calculations on substituted benzene rings suggest that these interactions are primarily driven by a balance between Pauli repulsion and dispersion forces, rather than purely electrostatic effects. chemrxiv.org For this compound, the nitro-substituted benzene ring is expected to engage in π-π stacking. Theoretical studies on analogous molecules like methyl 3-carboxy-5-nitrobenzoate have revealed parallel-displaced stacking arrangements. nih.gov Key parameters derived from these theoretical models include:

Centroid-to-Centroid Distance: The distance between the geometric centers of the stacked aromatic rings. For similar structures, this distance is typically in the range of 3.6 to 3.8 Å. nih.gov

Interplanar Angle: The angle between the planes of the stacked rings.

Slip Angle/Offset: The degree of horizontal displacement between the rings.

Computational models indicate that a parallel-displaced or offset stacking geometry is often energetically more favorable than a face-to-face arrangement, as it minimizes repulsive forces. chemrxiv.org

Interaction Type Key Molecular Features Typical Theoretical Parameters
Van der Waals All atoms in the moleculeSum of atomic contributions
π-π Stacking Nitro-substituted benzene ringCentroid-Centroid Distance: ~3.7 Å

Solid-State Packing Simulations and Polymorphism Prediction

Solid-state packing simulations are computational methods used to predict the most stable crystal structures (polymorphs) of a given molecule. These simulations explore the potential energy landscape of the crystalline solid by systematically arranging molecules in different crystallographic symmetry groups and calculating the lattice energy for each arrangement.

The prediction of polymorphism is a significant challenge in materials science, as different polymorphs of the same compound can exhibit distinct physical properties. researchgate.net For this compound, these simulations would involve:

Defining a Molecular Model: Using a computationally optimized geometry of the molecule.

Searching for Packing Arrangements: Placing the molecule into various common space groups and orientations.

Calculating Lattice Energy: Using force fields or quantum mechanical methods to calculate the total energy, which includes contributions from the intermolecular interactions discussed previously (hydrogen bonding, Van der Waals, and π-π stacking).

The output is a list of predicted crystal structures ranked by their thermodynamic stability. These theoretical structures can then be compared with experimental data from X-ray diffraction to validate the computational model. Studies on related compounds like p-nitrobenzoic acid highlight the importance of understanding polymorphism and its effect on material characteristics. researchgate.net

Solvent Effects on Conformational Equilibria and Reaction Pathways

Continuum Solvation Models (e.g., Reaction Field Theory)

Continuum solvation models are theoretical approaches used to study the influence of a solvent on the properties and behavior of a solute molecule without explicitly representing individual solvent molecules. researchgate.net These methods, which fall under the umbrella of self-consistent reaction field (SCRF) theory, model the solvent as a continuous, polarizable medium characterized by its dielectric constant (ε). researchgate.net

For this compound, these models can be applied to investigate:

Conformational Equilibria: The molecule possesses rotational flexibility, primarily around the C(aromatic)–C(ester) and O–C(ethyl) single bonds. The presence of a solvent can stabilize or destabilize certain conformers. For example, a polar solvent would more effectively screen the intramolecular electrostatic interactions and may favor more polar conformers compared to the gas phase.

Reaction Pathways: The energy barriers and thermodynamics of chemical reactions involving the molecule can be significantly altered by the solvent. Continuum models can calculate the solvation free energy, providing a more accurate picture of reaction profiles in solution.

A widely used method is the Polarizable Continuum Model (PCM). researchgate.net In this approach, a cavity is created around the solute molecule, and the solvent is treated as a dielectric continuum outside this cavity. The solute's charge distribution polarizes the solvent, which in turn creates a "reaction field" that interacts with the solute, leading to a self-consistent adjustment of the solute's electronic structure. researchgate.net By performing these calculations with different dielectric constants, one can simulate the effect of various solvents on the conformational stability and reactivity of this compound.

Model Type Concept Application to this compound
Continuum Solvation Model (e.g., PCM) Solvent is a continuous medium with a dielectric constant (ε).Investigating the effect of solvent polarity on rotational energy barriers and the stability of different conformers.
Reaction Field Theory The solute polarizes the solvent, which creates a field that acts back on the solute.Calculating solvation free energies to predict how reaction rates and equilibria shift in different solvents.

Explicit Solvent Molecule Interactions in Reaction Dynamics

No specific research data is available for this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Synthetic Intermediates in Complex Molecule Construction

The strategic positioning of its functional groups makes Ethyl 3-methyl-5-nitrobenzoate a valuable starting material for synthesizing a wide array of more complex molecules. The nitro group can be readily reduced to an amine, the ester can be hydrolyzed to a carboxylic acid or converted to other functional derivatives, and the methyl group can potentially undergo oxidation or other transformations, opening up diverse synthetic pathways.

Precursors for Pharmaceutical Intermediates

This compound and its close analogs serve as important precursors in the synthesis of pharmaceutical intermediates. bldpharm.comsmolecule.com The core structure is a key component in building biologically active molecules. The primary synthetic route involves the reduction of the nitro group to an aniline (B41778) derivative. This resulting amino group is a crucial handle for introducing further molecular complexity, often through the formation of amides or by participating in cyclization reactions to form heterocyclic systems, which are prevalent in many drug scaffolds.

For instance, substituted nitrobenzoates are used in the synthesis of various drugs. A related compound, methyl-4-butyramido-3-methyl-5-nitrobenzoate, is a key intermediate in an improved process for preparing Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure. google.com In this synthesis, the nitro group is reduced in the presence of the amide side chain, leading to a cyclodehydration reaction that forms the benzimidazole (B57391) core of the drug. google.com Similarly, other analogs like ethyl 3-fluoro-4-methyl-5-nitrobenzoate are recognized for their utility in creating various pharmaceuticals due to their specific structural features. lookchem.com

Precursor Pharmaceutical Application/Intermediate Key Transformation
Methyl-4-butyramido-3-methyl-5-nitrobenzoateTelmisartan Intermediate (methyl-4-methyl-2-propyl-lH-benzimidazole-6-carboxylate)Reductive cyclization of the nitro group
This compound (Analog)General Pharmaceutical ScaffoldsReduction of nitro group to amine, followed by amide formation or heterocycle synthesis
Piperazine DerivativesVarious Therapeutic Agents (e.g., antifungal, antibacterial)Can be combined with benzoate (B1203000) derivatives to form active compounds iucr.org

Building Blocks for Agrochemical Precursors

In the field of agrochemicals, this compound serves as a valuable building block. The synthesis of modern pesticides and herbicides often relies on intermediates that can be readily functionalized. smolecule.comlookchem.com The transformation of the nitro group to an amine is again a key step. The resulting ethyl 3-amino-5-methylbenzoate can then undergo reactions such as diazotization followed by substitution, or participate in coupling reactions to build larger, more complex molecules.

A notable application for related compounds is in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. For example, ethyl 3-amino-5-nitrobenzoate can be converted to a halide, which then acts as a substrate in these palladium-catalyzed cross-coupling reactions to link different molecular fragments, a common strategy in the development of new agrochemicals. The functional groups on the benzene (B151609) ring influence the electronic properties and, ultimately, the biological activity of the final product. researchgate.net

Synthesis of Advanced Organic Derivatives with Tailored Functionalities

The utility of this compound extends to the synthesis of a broad range of organic derivatives designed for specific functions. bldpharm.com The reactivity of its distinct functional groups can be selectively harnessed to create tailored molecules.

Key synthetic transformations include:

Reduction of the Nitro Group: As mentioned, reducing the nitro group to an amine (—NH₂) is a common and pivotal step, opening pathways to amides, sulfonamides, and heterocyclic compounds.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (3-methyl-5-nitrobenzoic acid). prepchem.com This acid can then be converted into acid chlorides, amides, or other esters, providing access to a wide family of related compounds.

Reactions involving the Aromatic Ring: The electron-withdrawing nature of the nitro and ester groups deactivates the ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution under certain conditions.

These transformations allow for the creation of derivatives with functionalities suited for applications in materials science, such as the synthesis of dyes, polymers, and other advanced organic materials. bldpharm.com

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired structures and properties. rjptonline.orgacs.org this compound is a valuable component in this research due to its capacity for forming predictable and robust intermolecular interactions.

Design of Crystalline Materials with Directed Intermolecular Interactions

The design of crystalline materials relies on the predictable formation of intermolecular bonds, such as hydrogen bonds and π-π stacking, to guide the assembly of molecules into a specific, ordered lattice. mdpi.com The functional groups on this compound play a crucial role in this process.

The nitro group is a strong hydrogen bond acceptor, readily interacting with hydrogen bond donors. The ester group also contains oxygen atoms that can act as hydrogen bond acceptors. These interactions are fundamental in building supramolecular structures. For example, in related nitrobenzoate salts, strong N—H···O hydrogen bonds between a protonated amine (like piperazinium) and the carboxylate/nitro groups of the benzoate anion are the primary interactions that form well-defined layers. iucr.org These layers are then linked by weaker C—H···O interactions to construct a three-dimensional network. iucr.org The study of similar molecules, such as methyl 4-hydroxy-3-nitrobenzoate, reveals how hydrogen bonding and π-stacking interactions can link molecules into infinite stacked sheets. mdpi.com This ability to form directional, hierarchical interactions makes nitrobenzoate derivatives excellent candidates for crystal engineering. acs.org

Interaction Type Participating Groups Role in Crystal Structure
Strong Hydrogen Bonds (e.g., N—H···O)Nitro group (acceptor), Carboxylate (acceptor)Forms primary structural motifs like layers or chains iucr.org
Weak Hydrogen Bonds (e.g., C—H···O)Aromatic C-H (donor), Ester/Nitro oxygens (acceptor)Links primary motifs into a 3D network iucr.org
π-π StackingAromatic RingsStabilizes the crystal lattice by stacking parallel rings mdpi.com

Co-crystallization and Polymorphism Studies

Co-crystallization is a technique used to combine an active pharmaceutical ingredient (API) or another molecule of interest with a benign "co-former" in a single crystal lattice. researchgate.net This can significantly alter and improve the physicochemical properties of the parent compound, such as solubility and stability, without changing its chemical structure. mdpi.com Given its hydrogen bonding capabilities, this compound is a potential candidate for studies as both a primary molecule and a co-former. For example, 3-nitrobenzamide (B147352) has been successfully used as a co-former to co-crystallize with cinnamic acid, demonstrating the utility of the nitro-substituted benzene motif in forming co-crystals. acs.org

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. rjptonline.org Different polymorphs of the same compound can have different physical properties. The study of polymorphism is critical in the pharmaceutical industry. The formation of different polymorphs can often be controlled by varying crystallization conditions, such as the choice of solvent. rsc.org Investigating the potential polymorphs and co-crystals of this compound and its derivatives is an active area of research that could unlock new material properties and applications. researchgate.netrsc.org

Potential in Functional Materials Development

The exploration of organic compounds for applications in materials science has revealed that specific structural motifs can impart desirable physical and chemical properties. The arrangement of electron-donating and electron-withdrawing groups on an aromatic scaffold, as seen in this compound, is a key design principle for creating functional materials. The presence of the electron-withdrawing nitro group and the potential for charge transfer dynamics make this and related compounds intriguing candidates for various material applications.

Non-linear Optical (NLO) Materials Research

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This property is crucial for a range of photonic applications, including optical switching, frequency conversion, and optical limiting. Organic molecules with significant third-order NLO properties are of particular interest due to their potential for fast response times and high damage thresholds.

Research into nitroaromatic compounds has demonstrated their promise as NLO materials. The charge-transfer characteristics from a donor part to an acceptor part of a molecule, facilitated by a π-electron conjugated system, are fundamental to achieving high NLO responses. In the case of nitrobenzoate derivatives, the nitro group acts as a strong electron acceptor.

Studies on hydrazone derivatives of ethyl nitrobenzoate have provided valuable insights into their third-order NLO properties. For instance, compounds such as ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate have been investigated using the Z-scan technique with nanosecond laser pulses. bohrium.comkfas.org.kw These studies revealed significant third-order nonlinear susceptibility (χ(3)) and nonlinear refractive index (n2), with measured values in the order of 10⁻¹³ esu and 10⁻¹¹ esu, respectively. kfas.org.kw The observed nonlinear absorption was attributed to reverse saturable absorption (RSA), a phenomenon desirable for optical limiting applications. bohrium.comkfas.org.kw

Furthermore, investigations into other organic crystals containing the nitrobenzoate moiety, such as 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB), have also shown promising third-order NLO properties. bohrium.com The Z-scan technique confirmed saturable absorption and self-defocusing effects in these materials. bohrium.com Similarly, studies on 4-Nitrobenzoic acid (4-NBA) single crystals have demonstrated considerable nonlinear refraction and absorption coefficients, highlighting the role of the nitro group in inducing NLO effects. researchgate.netias.ac.in The presence of π-electron delocalization within the phenyl ring and the charge transfer associated with the nitro group are key contributors to these properties. ias.ac.in

While direct NLO studies on this compound are not extensively documented, the data from structurally related compounds strongly suggest its potential as a precursor or a core structure for the development of new NLO materials. The combination of the nitro group and the potential to introduce various donor groups onto the aromatic ring makes it a promising candidate for further investigation in this field.

Table 1: Third-Order Non-linear Optical Properties of Related Nitrobenzoate Derivatives

CompoundMeasurement TechniqueKey FindingsReference
Hydrazone derivatives of ethyl nitrobenzoateZ-scanχ(3) ~ 10⁻¹³ esu, n2 ~ 10⁻¹¹ esu, Reverse Saturable Absorption bohrium.comkfas.org.kw
Ethyl 2-[(E)-4-(dimethylamino)benzylidenehydrazino]-5-NitrobenzoateZ-scan (cw laser)Large nonlinear absorption and refractive index researchgate.net
2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoateZ-scanSaturable absorption and self-defocusing effect bohrium.com
4-Nitrobenzoic acidZ-scanSignificant nonlinear refraction and absorption researchgate.netias.ac.in

Other Emerging Applications in Materials Chemistry

Beyond NLO materials, the unique electronic and structural characteristics of nitroaromatic compounds like this compound open doors to other advanced material applications. The field of materials chemistry is continuously seeking new molecules that can be integrated into functional devices and systems.

One significant area of research is the development of chemiresistive sensors. Nitroaromatic compounds are themselves important targets for detection due to their use in explosives and as environmental pollutants. mdpi.comnih.govresearchgate.net Conversely, the electronic properties of nitroaromatic compounds can be harnessed to create materials for sensing other analytes. Hybrid materials incorporating organic molecules are being explored for their potential in creating sensitive and selective sensors. mdpi.comnih.gov The electron-accepting nature of the nitro group can facilitate interactions with electron-rich analytes, leading to a detectable signal. acs.org

Furthermore, nitroaromatic compounds are utilized as intermediates in the synthesis of more complex functional materials. For instance, they are precursors in the production of dyes and pigments, where the nitro group can be chemically modified to tune the color properties. lookchem.com The reactivity of the nitro group allows for its conversion into other functional groups, such as amines, which can then be used to build larger, more complex molecular architectures for various material applications.

The development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) represents another exciting frontier. These porous materials have applications in gas storage, catalysis, and sensing. acs.org The functional groups present in molecules like this compound could be incorporated into the organic linkers used to construct these frameworks, thereby imparting specific functionalities to the resulting material. For example, the nitro group could serve as a recognition site for certain guest molecules within the pores of a MOF.

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl 3-methyl-5-nitrobenzoate be optimized for higher yield and purity?

  • Methodological Answer : Optimize nitration and esterification steps using catalytic systems such as ultradispersed natural zeolites under controlled microwave or ultrasound irradiation to enhance reaction efficiency . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. Address hazardous intermediates (e.g., diazo compounds) by adhering to safety protocols outlined in risk assessments, including fume hood use and inert atmospheres .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ester group integrity. Compare chemical shifts with analogous nitrobenzoates (e.g., ethyl 4-methyl-3-nitrobenzoate) .
  • IR Spectroscopy : Identify nitro (1520–1350 cm1^{-1}) and ester (1720–1700 cm1^{-1}) functional groups.
  • HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water gradients for separation .

Q. How can researchers validate the structural assignment of this compound?

  • Methodological Answer : Perform X-ray crystallography to resolve the crystal structure. Refine data using SHELXL, incorporating hydrogen atom positions and anisotropic displacement parameters. Cross-validate results with the Cambridge Crystallographic Data Centre (CCDC) entries for related nitrobenzoates .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

  • Methodological Answer : Conduct graph set analysis to map hydrogen bonding (e.g., C–H···O interactions) and π-stacking patterns. Use ORTEP-3 to visualize molecular geometry and SHELXL to refine weak interactions. Compare with Etter’s framework for nitroaromatic crystals to predict packing motifs .

Q. How should researchers address discrepancies in crystallographic data during structure refinement?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals if Rint_{\text{int}} exceeds 0.05 .
  • Disorder Modeling : Apply PART/SUMP restraints for disordered ester or nitro groups. Validate against electron density maps.
  • Validation Tools : Cross-check using CCDC’s Mercury software to ensure geometric plausibility .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize ground-state geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites. Compare frontier molecular orbitals (HOMO/LUMO) with experimental reaction outcomes .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model nitro group reactivity under varying conditions .

Q. How can by-product formation during synthesis be systematically analyzed and mitigated?

  • Methodological Answer :

  • LC-MS Analysis : Identify by-products (e.g., di-esterified derivatives or nitro-reduction products) using high-resolution mass spectrometry.
  • Kinetic Studies : Vary reaction parameters (temperature, catalyst loading) to isolate rate-determining steps. Use Arrhenius plots to optimize conditions for minimal side reactions .

Data Contradiction and Reproducibility

Q. How should conflicting data on melting points or spectral properties be resolved?

  • Methodological Answer :

  • Interlaboratory Calibration : Standardize instruments using reference compounds (e.g., pure ethyl 4-nitrobenzoate) .
  • Meta-Analysis : Compare published datasets (e.g., IR/NMR shifts) to identify outliers caused by solvent effects or impurities .

Tables for Key Data

Property Typical Range/Value Method Reference
Melting Point85–90°CDifferential Scanning Calorimetry
1H^1H-NMR (CDCl3_3)δ 1.35 (t, CH3_3), 2.45 (s, Ar–CH3_3), 4.35 (q, OCH2_2)400 MHz Spectrometer
Crystallographic R-Factor< 0.05SHELXL Refinement

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.